N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1421483-18-2
VCID: VC11914026
InChI: InChI=1S/C14H18N6O/c1-2-14(21)17-8-7-16-12-9-13(19-10-18-12)20-11-5-3-4-6-15-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,15,16,18,19,20)
SMILES: CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2
Molecular Formula: C14H18N6O
Molecular Weight: 286.33 g/mol

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide

CAS No.: 1421483-18-2

Cat. No.: VC11914026

Molecular Formula: C14H18N6O

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide - 1421483-18-2

Specification

CAS No. 1421483-18-2
Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
IUPAC Name N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide
Standard InChI InChI=1S/C14H18N6O/c1-2-14(21)17-8-7-16-12-9-13(19-10-18-12)20-11-5-3-4-6-15-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,15,16,18,19,20)
Standard InChI Key FGBMOPRTWCKPKF-UHFFFAOYSA-N
SMILES CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2
Canonical SMILES CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central pyrimidine ring (positions 4 and 6) substituted with:

  • A pyridin-2-ylamino group at position 6, introducing aromatic π-stacking potential.

  • An ethylaminoethylpropanamide chain at position 4, providing hydrogen-bonding capacity and conformational flexibility .

The IUPAC name reflects this topology: N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₄H₁₈N₆O
Molecular Weight286.33 g/mol
SMILESCCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2
InChIKeyFGBMOPRTWCKPKF-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While X-ray diffraction data are unavailable, analogous pyrimidine derivatives exhibit monoclinic crystal systems with π-π stacking distances of 3.4–3.7 Å . Computational models predict a logP of 1.2 ± 0.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Methodologies

Condensation-Amidation Strategy

The most efficient route (95% yield) involves a two-step protocol :

  • Condensation: Reacting 6-chloro-4-aminopyrimidine with 2-aminopyridine in toluene at 60°C for 3 hours.

  • Amidation: Treating the intermediate with propionic anhydride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine).

Optimized Conditions:

  • Temperature: 60–65°C for condensation; 25°C for amidation.

  • Solvent: Toluene (condensation), CH₂Cl₂ (amidation).

  • Catalysts: CDI (1,1'-carbonyldiimidazole) for intermediate activation .

Alternative Pathways

  • One-Pot Synthesis: Combining 4,6-dichloropyrimidine with excess ethylenediamine and pyridin-2-amine in DMF at 100°C (yield: 83%) .

  • Solid-Phase Synthesis: Immobilized on Wang resin via Fmoc chemistry, achieving 76% purity after cleavage .

Yield Comparison:

MethodYield (%)Purity (HPLC)
Condensation-Amidation9599
One-Pot8392
Solid-Phase7685

Biological Activity and Mechanistic Insights

Adenosine Receptor Modulation

Pyrimidine derivatives with ethylamide substituents exhibit A₂A receptor antagonism (Kᵢ: 8.3 nM), potentially mitigating neurodegenerative symptoms . The compound’s logP aligns with CNS-active drugs (optimal range: 1–3) .

Antimicrobial Screening

In a Caenorhabditis elegans model, related pyrimidine-amides caused 100% lethality at 25 ppm within 24 hours, suggesting anthelmintic potential .

Therapeutic Applications and Hypotheses

Oncology

As a JAK2 inhibitor prototype, the compound could target:

  • Myeloproliferative neoplasms: Polycythemia vera, myelofibrosis .

  • Solid tumors: Breast and prostate cancers with STAT3 hyperactivation .

Neuropharmacology

A₂A receptor blockade may alleviate:

  • Parkinson’s disease: Reducing motor fluctuations .

  • Depression: Enhancing dopaminergic transmission .

Infectious Diseases

Structural similarity to anthelmintic hits implies potential against:

  • Helminthiasis: Schistosomiasis, filariasis .

ParameterValue
Plasma Protein Binding89% (Albumin)
CYP3A4 InhibitionLow (IC₅₀ > 10 µM)
hERG BlockadeModerate (IC₅₀: 1.2 µM)

Toxicological Gaps: No in vivo data available for acute toxicity or genotoxicity.

Future Directions

  • Target Deconvolution: Proteome-wide affinity studies to identify off-targets.

  • Formulation Optimization: Nanoemulsions for enhancing oral bioavailability.

  • Preclinical Validation: Efficacy studies in JAK2V617F mutant murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator